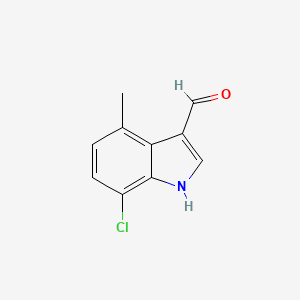
7-chloro-4-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
7-chloro-4-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Chloro-4-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its implications in cancer research and antimicrobial activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8ClN
- Molecular Weight : 189.63 g/mol
- IUPAC Name : this compound
The presence of a chloro group and a carbonyl functional group contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : 4-Methylindole is reacted with chlorinating agents to introduce the chloro group.
- Formylation : The introduction of the aldehyde group can be achieved using formylating agents such as Vilsmeier-Haack reagents.
The overall reaction can be summarized as:
Anticancer Activity
Recent studies have reported the anticancer properties of indole derivatives, including this compound. A notable investigation demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 2.43–7.84 |
| HepG2 | 4.98–14.65 |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization, which is crucial for cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, indole derivatives have shown promising antimicrobial activity. For instance, studies have indicated that related compounds exhibit significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Microtubule Assembly Inhibition : Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Enhanced caspase activity indicates that these compounds can trigger programmed cell death pathways in cancer cells.
Case Studies
Several case studies highlight the effectiveness of indole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : Research demonstrated that treatment with indole derivatives resulted in morphological changes indicative of apoptosis and increased caspase activity.
- Antimicrobial Assay Results : Indole derivatives displayed superior antibacterial properties compared to standard antibiotics, suggesting their potential as novel antimicrobial agents.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKGTROXSJUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















